L-Tyrosine ethyl ester hydrochloride

概要

説明

L-チロシンエチルエステルモノハイドロクロリド: は、アミノ酸L-チロシンの誘導体です。生化学研究や製薬用途で一般的に使用されています。この化合物はプロドラッグとしての役割で知られており、これは体内で活性薬に変換できることを意味します。 L-チロシンエチルエステルモノハイドロクロリドは、その親アミノ酸であるL-チロシンと比較して、優れた溶解性と安定性を有するため、特に高く評価されています .

準備方法

合成ルートと反応条件: L-チロシンエチルエステルモノハイドロクロリドは、塩酸存在下でL-チロシンをエタノールとエステル化することにより合成できます。反応は通常、次の手順を含みます。

- L-チロシンを無水エタノールに溶解する。

- 溶液に塩化水素ガスを加えてエチルエステルを生成する。

- 反応混合物を還流してエステル化プロセスを完了する。

- 生成物は再結晶またはその他の適切な方法で精製する .

工業的生産方法: 工業的な環境では、L-チロシンエチルエステルモノハイドロクロリドの生産は、同様の原理に従っていますが、より大規模に行われます。自動反応器と反応条件の精密な制御により、最終生成物の高収率と純度が保証されます。 このプロセスには、製薬グレードの基準を満たすために、再結晶やクロマトグラフィーなどの追加の精製ステップが含まれる場合もあります .

化学反応の分析

反応の種類: L-チロシンエチルエステルモノハイドロクロリドは、以下を含むさまざまな化学反応を起こします。

加水分解: エステル基は加水分解されてL-チロシンとエタノールを生成できます。

酸化: フェノール性ヒドロキシル基は酸化されてキノンを生成できます。

一般的な試薬と条件:

加水分解: 酸性または塩基性条件、通常は塩酸または水酸化ナトリウムを使用する。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

形成される主な生成物:

加水分解: L-チロシンとエタノール。

酸化: キノンおよびその他の酸化された誘導体。

科学研究への応用

L-チロシンエチルエステルモノハイドロクロリドは、科学研究において数多くの用途があります。

化学: より複雑な分子の合成のための構成要素として使用される。

生物学: タンパク質合成と代謝経路における役割が研究されている。

医学: 薬物送達システムにおける可能性のある用途と、L-チロシンのプロドラッグとしての用途が調査されている。

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C11H15ClN2O3

- Molecular Weight : 240.70 g/mol

- CAS Number : 4089-07-0

L-Tyrosine ethyl ester hydrochloride is characterized by the presence of an ethyl group attached to the carboxylic acid of L-tyrosine, which enhances its lipid solubility and bioavailability compared to its parent compound.

Applications in Pharmaceutical Research

2.1 Neurotransmitter Precursor

L-Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. As such, this compound has been investigated for its potential to enhance cognitive function and alleviate stress-related disorders.

- Case Study : A study demonstrated that supplementation with L-Tyrosine can improve cognitive flexibility under stressful conditions, suggesting that its ethyl ester form may offer similar or enhanced effects due to improved absorption .

2.2 Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly useful in the development of drugs targeting neurological conditions.

- Example : this compound has been used in the synthesis of prodrugs designed for enhanced delivery of L-DOPA, a treatment for Parkinson's disease .

Applications in Organic Chemistry

3.1 Protecting Agent

In organic synthesis, this compound functions as an amino protective agent. It is employed to protect the amino group during chemical reactions, allowing for selective modifications of other functional groups.

- Example : The compound is utilized in the introduction of t-Boc protecting groups in peptide synthesis, facilitating the formation of complex peptides with high yields .

Toxicology and Safety Profile

Research on the toxicity of this compound indicates that it exhibits low toxicity levels in animal models. For instance, studies have shown an LD50 value indicating low acute toxicity when administered orally .

| Endpoint | LD50 (mg/kg) |

|---|---|

| Mouse (ip) | 1450 |

| Rat (oral) | 1780 |

Applications in Nutritional Science

This compound has been explored for its potential benefits in nutritional supplements aimed at enhancing mood and cognitive performance.

作用機序

L-チロシンエチルエステルモノハイドロクロリドの作用機序には、体内でL-チロシンに変換されることが含まれます。変換されると、L-チロシンは、ドーパミン、ノルエピネフリン、エピネフリンなどの重要な神経伝達物質の合成の前駆体として役立ちます。 これらの神経伝達物質は、気分調節、ストレス反応、認知機能において重要な役割を果たします .

類似の化合物との比較

類似の化合物:

L-チロシンメチルエステル: L-チロシンの別のエステル誘導体で、類似の特性を持つが、溶解性と安定性のプロファイルが異なる。

L-チロシンベンジルエステル: 特定の生化学的用途で使用されることが知られています。

L-ドーパエステル: パーキンソン病の治療に使用され、異なる薬理学的特性を持つ

独自性: L-チロシンエチルエステルモノハイドロクロリドは、溶解性、安定性、およびL-チロシンへの変換の容易さのバランスにより、独自です。 これは、プロドラッグとして、およびさまざまな製薬用途において特に有用です .

類似化合物との比較

L-Tyrosine Methyl Ester: Another ester derivative of L-tyrosine with similar properties but different solubility and stability profiles.

L-Tyrosine Benzyl Ester: Known for its use in specific biochemical applications.

L-Dopa Esters: Used in the treatment of Parkinson’s disease and have different pharmacological properties

Uniqueness: L-Tyrosine Ethylester Monohydrochloride is unique due to its balance of solubility, stability, and ease of conversion to L-tyrosine. This makes it particularly useful as a prodrug and in various pharmaceutical applications .

生物活性

L-Tyrosine ethyl ester hydrochloride (CAS No. 4089-07-0) is an ester derivative of the amino acid L-tyrosine, which exhibits a range of biological activities due to its structural properties. This compound is of interest in various fields including pharmacology, nutrition, and biochemistry. The following sections provide a comprehensive overview of its biological activities, including relevant data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C11H16ClNO3

- Molecular Weight : 245.703 g/mol

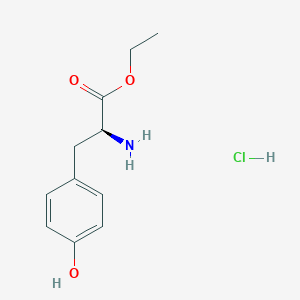

- IUPAC Name : Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

- Structural Formula :

Biological Activities

This compound exhibits several biological activities, primarily attributed to its phenolic structure. The following are key areas of biological activity:

1. Antioxidant Activity

L-Tyrosine and its derivatives, including this compound, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress.

| Compound | Radical Scavenging Activity | Reference |

|---|---|---|

| L-Tyrosine ethyl ester HCl | Moderate to high | |

| L-DOPA derivatives | Higher than L-tyrosine esters |

2. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains. This effect is enhanced in certain ester derivatives.

3. Toxicological Profile

The acute toxicity of this compound has been assessed in animal studies, showing low toxicity levels.

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (LD50) | 1450 mg/kg (mouse) |

| Skin Irritation | Slightly irritating |

| Eye Irritation | In vitro irritating |

| Genotoxicity | Non-mutagenic |

These findings suggest that while the compound has some irritant properties, it is generally safe for use at low concentrations .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The phenolic group in the structure allows for electron donation to free radicals, thus neutralizing them.

- Protein Interaction : The compound can interact with proteins such as bovine serum albumin (BSA), which may influence its bioavailability and efficacy in biological systems .

- Metabolic Conversion : Upon ingestion, it can be metabolized to L-tyrosine and subsequently to L-DOPA, which is crucial for neurotransmitter synthesis .

Study on Antioxidant Potential

A study conducted by Tofani et al. evaluated the antioxidant capacity of various alkylated hydroxytyrosol derivatives, finding that those with medium alkyl chains exhibited optimal scavenging activity. This suggests a similar trend may exist for this compound due to its structural similarities .

Clinical Application in Neurodegenerative Disorders

Research highlights the potential role of L-Tyrosine derivatives in treating neurodegenerative diseases such as Parkinson's disease through their conversion to dopamine precursors. This pathway underscores the relevance of this compound in therapeutic contexts .

特性

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULAXAVRFIAHN-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4089-07-0 | |

| Record name | L-Tyrosine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4089-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004089070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE ETHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAP58DAZ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the synthesis of L-Tyrosine ethyl ester hydrochloride and its confirmation?

A1: this compound can be synthesized using two main methods []:

Q2: Has this compound been used to investigate protease activity?

A2: Yes, this compound, often in its N-benzoyl derivative form (N-benzoyl-L-tyrosine-ethyl ester hydrochloride, BTEE), serves as a synthetic substrate to study the activity of proteases [, ]. For instance, a neutral protease (SN 687) isolated from soil bacterium WM 122 was tested for its ability to hydrolyze BTEE. The results showed that SN 687 did not hydrolyze BTEE, suggesting a specific substrate preference for this protease [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。